

Technical Guide: Physicochemical Properties and Characterization of 3-Bromofluorobenzene13C6

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are invaluable tools in pharmaceutical research and development, serving as internal standards in quantitative bioanalysis, tracers in metabolic studies, and probes in mechanistic investigations. **3-Bromofluorobenzene-13C6** is the stable isotope-labeled analogue of 3-Bromofluorobenzene, a versatile building block in organic synthesis. This technical guide provides an in-depth overview of the molecular formula and weight of **3-Bromofluorobenzene-13C6** and outlines the standard experimental protocol for its characterization.

Data Presentation: Molecular Formula and Weight

The incorporation of six Carbon-13 (¹³C) isotopes into the benzene ring of 3-Bromofluorobenzene results in a predictable increase in its molecular weight. The table below summarizes the key physicochemical properties of both the unlabeled compound and its ¹³C6-labeled isotopologue.



Compound	Chemical Formula	Isotopic Composition	Molecular Weight (g/mol)
3- Bromofluorobenzene	C ₆ H ₄ BrF	Natural Abundance	175.00[1][2][3]
3- Bromofluorobenzene- $^{13}C_6$	¹³ C ₆ H ₄ BrF	99 atom % ¹³ C	180.95[4][5]

Experimental Protocols: Characterization by Mass Spectrometry

The verification of the molecular weight and the confirmation of isotopic enrichment for 3-Bromofluorobenzene-¹³C₆ are typically achieved through mass spectrometry (MS). This analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise molecular weight information.

Objective: To confirm the molecular weight and assess the isotopic purity of 3-Bromofluorobenzene-¹³C₆.

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)) is preferred for its ability to provide accurate mass measurements, which allows for the unambiguous determination of elemental composition.

Methodology:

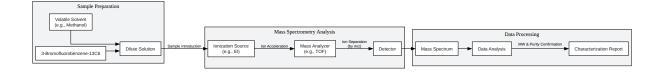
- Sample Preparation: A dilute solution of the 3-Bromofluorobenzene-¹³C₆ standard is prepared in a volatile organic solvent, such as methanol or acetonitrile.
- Ionization: The sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for small, volatile molecules like 3-Bromofluorobenzene. In EI, highenergy electrons bombard the sample molecules, leading to the formation of a molecular ion (M⁺) and various fragment ions.



- Mass Analysis: The ions are accelerated into the mass analyzer, where they are separated based on their m/z ratio. The analyzer is calibrated using a known standard to ensure high mass accuracy.
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.
- Data Analysis:
 - The mass spectrum is analyzed to identify the peak corresponding to the molecular ion of 3-Bromofluorobenzene-¹³C₆. The expected m/z for the singly charged molecular ion ([¹³C₆H₄⁷⁹BrF]^{+†}) will be approximately 180.95.
 - The isotopic distribution pattern is examined to confirm the presence of the six ¹³C atoms and the characteristic bromine isotope pattern (⁷⁹Br and ⁸¹Br).
 - The isotopic purity is assessed by comparing the abundance of the fully labeled species
 (¹³C₀) to any partially labeled or unlabeled species.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the characterization of 3-Bromofluorobenzene-13C₆ using mass spectrometry.



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Mass Spectrometry Workflow for Compound Characterization.

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